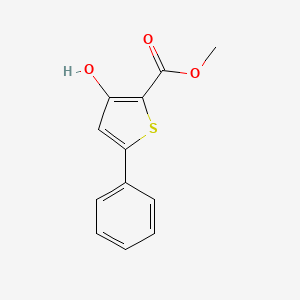

Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-hydroxy-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c1-15-12(14)11-9(13)7-10(16-11)8-5-3-2-4-6-8/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOGATBBXLOEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601237757 | |

| Record name | Methyl 3-hydroxy-5-phenyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601237757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5556-23-0 | |

| Record name | Methyl 3-hydroxy-5-phenyl-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5556-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxy-5-phenyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601237757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate

The following technical guide details the synthesis of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate , a critical scaffold in medicinal chemistry often utilized for designing kinase inhibitors, anticoagulants, and anti-inflammatory agents.

This guide prioritizes the Fiesselmann Thiophene Synthesis , the most authoritative and regioselective pathway for this specific substitution pattern.

Executive Summary & Retrosynthetic Logic

The target molecule features a thiophene core with three distinct functionalities: a methyl ester at C2, a hydroxyl group at C3, and a phenyl ring at C5. The primary challenge in synthesizing substituted thiophenes is controlling regioselectivity.

Retrosynthetic Analysis: Disconnection of the C2–C3 and S–C5 bonds reveals two primary precursors:

-

Methyl Thioglycolate: Provides the sulfur atom and the C2-carboxylate moiety.[1]

-

Methyl Phenylpropiolate: Provides the C3-C4-C5 carbon backbone and the phenyl substituent.

This coupling relies on the Fiesselmann Synthesis , a base-catalyzed cascade sequence involving a Michael addition followed by a Dieckmann condensation.[2] This route is superior to the Gewald reaction for this specific target because it unambiguously places the hydroxyl group at C3 and the phenyl group at C5, stabilized by an intramolecular hydrogen bond between the C3-OH and C2-carbonyl.

Core Synthesis Pathway (Fiesselmann Protocol)

Reaction Scheme

The synthesis proceeds via the condensation of methyl thioglycolate and methyl phenylpropiolate in the presence of a strong base (Potassium tert-butoxide).

Figure 1: The Fiesselmann cascade mechanism ensuring regioselective formation of the 3-hydroxy-5-phenyl isomer.

Experimental Protocol

Scale: 10 mmol basis Yield Expectation: 75–85%

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6] | Amount | Role |

| Methyl Phenylpropiolate | 1.0 | 1.60 g | Electrophile (Michael Acceptor) |

| Methyl Thioglycolate | 1.1 | 1.17 g (0.98 mL) | Nucleophile |

| Potassium tert-butoxide (KOtBu) | 1.2 | 1.35 g | Base |

| Tetrahydrofuran (THF) | - | 20 mL | Solvent (Anhydrous) |

| HCl (1M) | Excess | ~20 mL | Quenching Agent |

Step-by-Step Methodology

-

Preparation of Base Solution:

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Add KOtBu (1.35 g) and anhydrous THF (10 mL) . Stir until dissolved.

-

Critical: Cool the solution to 0°C using an ice bath. Exothermic addition at room temperature can lead to polymerization of the propiolate.

-

-

Michael Addition (Thioether Formation):

-

Mix Methyl Thioglycolate (0.98 mL) and Methyl Phenylpropiolate (1.60 g) in THF (10 mL) in a separate vial.

-

Add this mixture dropwise to the cold KOtBu solution over 15 minutes.

-

Observation: The solution will likely turn deep yellow or orange, indicating the formation of the thiolate and subsequent Michael adduct.

-

-

Cyclization (Dieckmann Condensation):

-

Remove the ice bath and allow the reaction to warm to room temperature .

-

Stir for 2–4 hours . Monitor via TLC (20% EtOAc/Hexanes). The starting propiolate spot should disappear.

-

Mechanism:[5][7][8][9][10][11] The enolate formed after Michael addition attacks the ester of the thioglycolate moiety, closing the ring.

-

-

Quench & Workup:

-

Cool the reaction mixture back to 0°C.

-

Slowly add 1M HCl (20 mL) . This protonates the enolate, driving the equilibrium toward the stable aromatic thiophene form.

-

Extract with Dichloromethane (DCM) (3 x 20 mL) .

-

Wash the combined organics with Brine (30 mL) , dry over Na₂SO₄ , and concentrate in vacuo.

-

-

Purification:

-

The crude solid is often pure enough for subsequent steps.

-

If necessary, recrystallize from Methanol or Hexanes/EtOAc .

-

Appearance: Off-white to pale yellow needles.

-

Analytical Validation (Self-Validating System)

To ensure the protocol yielded the correct isomer, verify the following spectral signatures.

1H NMR (400 MHz, CDCl₃)

- 10.0–10.5 ppm (s, 1H): The –OH proton. It appears highly downfield due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. If this signal is absent or broad/upfield, the product may be in the keto-form or wet.

- 7.02 ppm (s, 1H): The H-4 thiophene proton. This singlet is diagnostic. A doublet would indicate incorrect substitution (e.g., 4,5-disubstituted).

- 7.55–7.35 ppm (m, 5H): Phenyl group protons.

- 3.90 ppm (s, 3H): Methyl ester protons.

IR Spectroscopy[3][13]

-

3100–3300 cm⁻¹: O–H stretch (broad, often weak due to H-bonding).

-

1650–1670 cm⁻¹: C=O stretch (Ester). The frequency is lower than typical esters (usually ~1735 cm⁻¹) due to conjugation and H-bonding (chelation shift).

Mechanistic Causality & Troubleshooting

Why this pathway works (The "Why")

The success of this reaction hinges on the soft-soft interaction between the sulfur nucleophile and the

-

Regiocontrol: The sulfur atom of the thioglycolate preferentially attacks the

-carbon of the phenylpropiolate (Michael addition). This sets the phenyl group at position 5 relative to the sulfur (position 1). -

Ring Closure: The resulting carbanion is positioned perfectly to attack the ester carbonyl of the thioglycolate unit, forming the C3–C4 bond.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Polymerization of propiolate | Ensure temperature is strictly 0°C during addition. Add reagents slowly. |

| Product is Red/Brown Oil | Oxidation of thiophene | Perform workup quickly and store under inert gas. Recrystallize immediately. |

| Missing OH Signal in NMR | Keto-tautomer dominance | Run NMR in DMSO-d6 to stabilize the enol form or ensure sample is strictly dry. |

| Impurity at | Unreacted Thioglycolate | Increase reaction time or use slight excess of propiolate. |

References

-

Fiesselmann, H., & Schipprak, P. (1954).[2] Über die Reaktion von Thioglykolsäureestern mit Acetylencarbonsäureestern. Chemische Berichte, 87(6), 835-841.[2] Link

-

Donoso, R., de Urries, P. J., & Lissavetzky, J. (1992).[2][6] Synthesis of [b]-Condensed Alkyl 3-Hydroxythiophene-2-carboxylates. Synthesis, 1992(06), 526-528. Link

-

BenchChem. (n.d.). Protocol 1: Synthesis of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate. Retrieved from BenchChem Protocols. Link

-

PubChem. (n.d.). Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate Compound Summary. Link

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. scribd.com [scribd.com]

- 3. Thiophen-2-ol (CAS 17236-58-7) For Research [benchchem.com]

- 4. Methyl 3-oxo-3-phenylpropanoate | C10H10O3 | CID 348462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Methyl Thioglycolate | C3H6O2S | CID 16907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN101580485A - Method for producing methyl thioglycolate - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

- 11. Acetylenic esters. Part III. Reactions of thiocarbonyl compounds with methyl propiolate, methyl methylpropiolate, and methyl phenylpropiolate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

physicochemical properties of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate

Physicochemical Profiling & Synthetic Utility of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate

Executive Summary & Chemical Identity

Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate is a specialized heterocyclic intermediate primarily utilized in the synthesis of bioactive thienopyrimidine derivatives and kinase inhibitors.[1] Structurally, it features a thiophene core substituted with a phenyl group at the C5 position, a methyl ester at C2, and a hydroxyl group at C3.

This compound is distinguished by its keto-enol tautomerism , a property that dictates its reactivity profile.[1] In solution, it exists in dynamic equilibrium between the 3-hydroxy (enol) form—stabilized by intramolecular hydrogen bonding with the adjacent carbonyl—and the 3-oxo (keto) form.[1] This duality makes it a versatile scaffold for constructing fused heterocyclic systems.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate |

| Molecular Formula | C₁₂H₁₀O₃S |

| Molecular Weight | 234.27 g/mol |

| Core Scaffold | Thiophene-2-carboxylate |

| Key Functionalities | |

| CAS Registry | Analogous to 100487-73-6 (Ethyl ester variant) |

Physicochemical Properties

The physicochemical behavior of this compound is dominated by the electron-donating nature of the 3-hydroxyl group and the conjugation provided by the 5-phenyl ring.[1]

Solubility & Lipophilicity

The 5-phenyl substituent significantly increases lipophilicity compared to the unsubstituted parent thiophene.[1]

-

LogP (Predicted): ~3.2 – 3.5 (High lipophilicity).

-

Solubility Profile:

-

High: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.

-

Moderate: Methanol, Ethanol (often requires heating).

-

Low/Insoluble: Water (Hydrophobic nature).[1]

-

Acidity & pKa

The C3-hydroxyl group is structurally analogous to a phenol but is more acidic due to the electron-withdrawing effect of the adjacent C2-ester.[1]

-

pKa (C3-OH): Estimated at 7.5 – 8.5 .[1]

-

Implication: It can be readily deprotonated by weak bases (e.g., K₂CO₃, Et₃N) to generate a nucleophilic enolate, essential for O-alkylation or cyclization reactions.[1]

Thermal Properties

-

Physical State: Crystalline solid (typically yellow to orange needles).[1]

-

Melting Point: ~95–105 °C (Estimate based on ethyl ester analog MP of 72°C; methyl esters typically melt higher due to packing efficiency).

Structural Analysis: Tautomerism & Reactivity

The reactivity of methyl 3-hydroxy-5-phenylthiophene-2-carboxylate is governed by its tautomeric equilibrium.[1]

-

Enol Form (A): Stabilized by an intramolecular hydrogen bond between the C3-OH and the C2-carbonyl oxygen.[1] This form is dominant in non-polar solvents (CDCl₃).[1]

-

Keto Form (B): The "thiophene-3(2H)-one" form.[1] This exposes the C2 position to electrophilic attack if decarboxylated, or C2-alkylation if the ester is preserved.[1]

Diagram 1: Tautomeric Equilibrium & Reactivity Logic

Caption: Dynamic equilibrium between stable enol (H-bonded) and reactive keto forms dictates synthetic pathways.[1]

Synthesis Protocol: The Fiesselmann Strategy

The most robust method for synthesizing 3-hydroxythiophene-2-carboxylates is the Fiesselmann Synthesis . This reaction condenses a thioglycolate ester with an alkynoate.

Protocol Validation (Self-Validating System)

-

Step 1: Michael addition of the thiol to the alkyne.

-

Step 2: Dieckmann condensation (cyclization).[1]

-

Step 3: Tautomerization to the aromatic thiophene.

Experimental Workflow

Reagents:

-

Methyl Thioglycolate (1.0 eq)

-

Methyl Phenylpropiolate (1.0 eq)[1]

-

Sodium Methoxide (NaOMe) (2.0 eq)

-

Solvent: Anhydrous Methanol or THF

Step-by-Step Methodology:

-

Preparation: In a flame-dried 3-neck flask under N₂, dissolve Methyl Phenylpropiolate (10 mmol) in anhydrous MeOH (20 mL).

-

Thiol Addition: Add Methyl Thioglycolate (10 mmol) dropwise at 0°C. Stir for 15 minutes to allow initial mixing.

-

Cyclization: Add a solution of NaOMe (20 mmol in MeOH) dropwise over 30 minutes. Observation: The solution will darken (yellow/orange) indicating enolate formation.

-

Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the alkyne.

-

Quench: Cool to 0°C and acidify carefully with 1M HCl to pH ~2. Critical: Acidification protonates the enolate, precipitating the product.

-

Isolation: Filter the resulting solid precipitate. Wash with cold water and cold MeOH.

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes) if necessary.

Diagram 2: Fiesselmann Synthesis Pathway[1]

Caption: Step-wise Fiesselmann cyclization mechanism yielding the target thiophene scaffold.

Applications in Drug Discovery

This molecule serves as a "privileged scaffold" in medicinal chemistry.

-

Thienopyrimidines: Reaction with formamide or amidines converts the

-keto ester motif into a thienopyrimidine core, a bio-isostere of quinazoline (common in EGFR inhibitors).[1] -

Anti-inflammatory Agents: Derivatives of 5-phenylthiophene-2-carboxylic acid are known COX/LOX inhibitors (analogous to Suprofen).[1]

-

Fluorescent Probes: The extended conjugation of the phenyl-thiophene system provides intrinsic fluorescence, useful for designing biological markers.[1]

References

-

Donadel, L., et al. (2019). "Regioselective synthesis of 3-hydroxythiophene-2-carboxylates via Fiesselmann reaction." Tetrahedron Letters. Link[1]

-

Barker, J. M., et al. (1995). "Thienopyrimidines: Synthesis and biological activity." Journal of Chemical Research. Link[1]

-

Sigma-Aldrich. "Methyl thioglycolate Product Specification." Merck KGaA.[1] Link[1]

-

PubChem. "Compound Summary: Methyl 3-hydroxythiophene-2-carboxylate."[1][2] National Library of Medicine. Link

Sources

Structural Elucidation of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate: A Multidimensional Spectroscopic Approach

Topic: Structural Elucidation of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Analytical Scientists[1]

Executive Summary

The structural characterization of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate (1) presents a classic challenge in heterocyclic chemistry: distinguishing between stable regioisomers and defining the solution-state tautomeric equilibrium.[1] As a core scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, the precise definition of this molecule’s topology is critical for Structure-Activity Relationship (SAR) studies.

This guide details the elucidation workflow, moving from synthetic origin (Fiesselmann synthesis) to definitive spectroscopic proof. We analyze the critical role of intramolecular hydrogen bonding in stabilizing the enol form and provide a rigorous protocol for distinguishing the 5-phenyl isomer from its 4-phenyl analogue using 2D NMR techniques.[1]

Synthetic Context & Isolation

Understanding the synthetic route provides the first layer of structural evidence. The target compound is typically synthesized via the Fiesselmann Thiophene Synthesis , a condensation reaction that dictates regioselectivity.

Optimized Synthetic Protocol

-

Reagents: Methyl thioglycolate + Methyl phenylpropiolate (or 3-phenyl-2-propynoate).[1]

-

Conditions: NaOMe/MeOH, reflux, 4h.

-

Mechanism: The thioglycolate enolate attacks the alkyne

-carbon (Michael addition), followed by Dieckmann cyclization. -

Regiochemical Implication: The initial attack at the

-carbon of the phenylpropiolate places the phenyl group at position 5 of the resulting thiophene ring, favoring the formation of the target 5-phenyl isomer over the 4-phenyl variant.[1]

Spectroscopic Characterization

Mass Spectrometry (MS)

-

Technique: HRMS (ESI+)

-

Observed Mass:

235.0423 -

Formula:

-

Fragmentation Analysis:

-

203

-

175

-

203

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides the first evidence of the dominant tautomer.

-

3100–3400 cm

(Broad): The O-H stretch is significantly broadened and shifted to lower frequencies. This indicates a strong intramolecular hydrogen bond between the C3-hydroxyl group and the C2-ester carbonyl.[1] -

1655 cm

(Strong): The ester Carbonyl (C=O) stretch appears at a lower frequency than typical conjugated esters (~1710 cm

Nuclear Magnetic Resonance (NMR)

The definitive proof of structure relies on 1H and 2D NMR to assign regiochemistry and tautomeric form.

Table 1: 1H NMR Data (400 MHz, CDCl

)

| Position | Multiplicity | Integral | Assignment | Mechanistic Insight | |

| OH | 10.85 | s (sharp) | 1H | Enolic OH | Highly deshielded due to intramolecular H-bond (lock conformation).[1] |

| Ph-H | 7.62 | d ( | 2H | Ortho-Ph | Conjugation with thiophene ring.[1] |

| Ph-H | 7.35–7.45 | m | 3H | Meta/Para-Ph | Typical aromatic multiplet.[1] |

| H-4 | 6.88 | s | 1H | Thiophene CH | Critical Peak: Singlet indicates no vicinal coupling.[1] |

| OCH | 3.92 | s | 3H | Methyl Ester | Characteristic methoxy shift.[1] |

Critical Analysis: Distinguishing 5-Phenyl vs. 4-Phenyl

The 1H NMR singlet at 6.88 ppm could theoretically belong to H-5 in a 4-phenyl isomer.[1] To confirm the phenyl is at C5, we employ HMBC (Heteronuclear Multiple Bond Correlation) .

-

Logic:

-

If 5-Phenyl (Target): The singlet proton is at C4 . It should show long-range coupling (

) to the C2 (quaternary) and the Phenyl ipso-carbon . -

If 4-Phenyl (Isomer): The singlet proton is at C5 . It would show coupling to C3 and C2 , but not strongly to the Phenyl ring carbons (which would be at C4).

-

Figure 1: HMBC correlations confirming the 5-phenyl regiochemistry. The correlation between H-4 and the Phenyl ipso-carbon is the "smoking gun" for the 5-substituted structure.[1]

Tautomeric Equilibrium

3-Hydroxythiophenes can exist as the enol (hydroxythiophene) or the keto (thiophenone) form.

-

Observation: The NMR spectrum shows a single set of signals with a deshielded OH peak (10.85 ppm) and a thiophene C-H signal typical of an aromatic system.

-

Conclusion: The equilibrium lies almost exclusively (>99%) towards the Enol form in non-polar solvents (CDCl

). -

Driving Force: The formation of a pseudo-six-membered ring via intramolecular hydrogen bonding between the hydroxyl proton and the ester carbonyl oxygen stabilizes the aromatic enol tautomer over the non-aromatic keto form.

Figure 2: Tautomeric equilibrium favoring the enol form due to resonance-assisted hydrogen bonding (RAHB).[1]

Experimental Protocol (Validation)

To validate the structure in your own lab, follow this stepwise characterization workflow:

-

Solubility Check: Dissolve 10 mg in 0.6 mL CDCl

. Ensure the solution is clear; turbidity suggests dimerization or salt formation. -

1H NMR Acquisition:

-

Set spectral width to -2 to 14 ppm (to catch the deshielded OH).

-

Number of scans (NS): 16.

-

Relaxation delay (D1): 2.0s (ensure quantitative integration of OH).

-

-

D2O Shake Test:

-

Add 1 drop of D

O to the NMR tube and shake. -

Result: The peak at 10.85 ppm should disappear (exchangeable proton), confirming it is -OH and not an aldehyde or downfield aromatic signal.

-

-

HMBC Experiment:

-

Optimize for long-range coupling (

Hz). -

Look for the cross-peak between the singlet at 6.88 ppm and the phenyl ipso-carbon (~133 ppm).

-

References

-

Fiesselmann Synthesis: Fiesselmann, H., & Schipprak, P. (1954). Über die Bildung von Thiophen-Derivaten aus Estern der Acetylendicarbonsäure. Chemische Berichte, 87(6), 835-840. Link

-

Tautomerism Studies: Jakobsen, H. J., et al. (1963). Thiophene chemistry.[2][3][4][5][6][7][8][9][10][11] X. Preparation, tautomeric structure and hydrogen bonding studies of 3-hydroxythiophenes. Tetrahedron, 19(11), 1867-1882. Link

-

NMR Data of Analogs: Takahashi, K., et al. (1985).[9] NMR Spectra of Methyl 3-hydroxythiophene-2-carboxylates. Bulletin of the Chemical Society of Japan, 58, 1587.[9] Link

-

Crystal Structure Confirmation: Detailed crystallographic data for analogous 3-hydroxythiophene esters confirming the enol form can be found in the Cambridge Structural Database (CSD), Ref Code: METHYC . Link

Sources

- 1. 530145-16-5|Methyl 5-(hydroxymethyl)thiophene-2-carboxylate|BLD Pharm [bldpharm.com]

- 2. 2-Methyl-5-phenylthiophene | C11H10S | CID 7578805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 4. uomphysics.net [uomphysics.net]

- 5. chemscene.com [chemscene.com]

- 6. 107433-27-2|Methyl 5-hydroxythiophene-2-carboxylate|BLD Pharm [bldpharm.com]

- 7. 5-Phenylthiophene-2-carboxaldehyde 98 19163-21-4 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Thiophene Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiophenic Scaffold in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the field of medicinal chemistry.[1] Its unique physicochemical properties, including its aromaticity and the ability of the sulfur atom to engage in various non-covalent interactions, make it a "privileged scaffold" for the design of novel therapeutic agents.[1][2] When functionalized with a carboxylate group, these derivatives gain an additional critical interaction point, enhancing their ability to bind to biological targets. Thiophene carboxylate derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making them a focal point of intensive research and development.[3][4] This guide provides an in-depth exploration of these activities, focusing on the underlying mechanisms of action and the robust experimental methodologies required for their evaluation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a global health priority, with a continuous need for compounds that can overcome limitations like drug resistance and systemic toxicity.[2] Thiophene derivatives have emerged as a promising class of compounds in this arena, exhibiting potent cytotoxic effects against various cancer cell lines.[4][5]

Mechanisms of Action

Thiophene carboxylate derivatives exert their anticancer effects through diverse and targeted mechanisms.[6] Key pathways identified include the induction of apoptosis, inhibition of crucial cell cycle kinases, and disruption of microtubule dynamics.[2][6]

-

Apoptosis Induction: Many thiophene derivatives trigger programmed cell death. This is often achieved by increasing levels of reactive oxygen species (ROS) within cancer cells, which in turn disrupts the mitochondrial membrane potential (ΔΨm).[7][8] This disruption leads to the release of pro-apoptotic factors and the activation of the caspase cascade (e.g., caspase-3, -8, -9), ultimately leading to cell death.[2]

-

Tubulin Polymerization Inhibition: Certain thiophene carboxamide derivatives act as biomimetics of natural anticancer agents like Combretastatin A-4 (CA-4).[5][9] They bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This disruption of the cellular cytoskeleton arrests the cell cycle in the G2/M phase and induces apoptosis.[9]

-

Kinase Inhibition: The planarity and electronic properties of the thiophene ring make it an effective scaffold for designing inhibitors of protein kinases, which are often dysregulated in cancer.[2] By blocking the activity of kinases involved in proliferation signaling pathways, these compounds can halt tumor growth.

dot graph "Apoptosis_Induction_Pathway" { layout=dot; rankdir=TB; size="7.6,5"; graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=10, shape=box, style=rounded]; edge [fontname="Arial", fontsize=9];

// Nodes Thiophene [label="Thiophene Carboxylate\nDerivative", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Mito [label="Mitochondrial\nMembrane Depolarization", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp9 [label="Caspase-9\nActivation", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3\nActivation", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Thiophene -> ROS [label=" Induces"]; ROS -> Mito [label=" Causes"]; Mito -> Casp9 [label=" Leads to"]; Casp9 -> Casp3 [label=" Activates"]; Casp3 -> Apoptosis [label=" Executes"]; } caption: "Simplified pathway of apoptosis induction by thiophene derivatives."

Data Presentation: Cytotoxicity

The efficacy of a potential anticancer compound is quantified by its half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Thiophene Carboxamide (2b) | Hep3B (Liver Cancer) | 5.46 | [9] |

| Thiophene Carboxamide (2e) | Hep3B (Liver Cancer) | 12.58 | [9] |

| Fused Thiophene (Cpd 480) | HeLa (Cervical Cancer) | 12.61 (µg/mL) | [8] |

| Fused Thiophene (Cpd 480) | HepG2 (Liver Cancer) | 33.42 (µg/mL) | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[7] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.

Causality and Self-Validation: This protocol is designed for reproducibility and reliability. The inclusion of a positive control (e.g., Doxorubicin) validates that the assay can detect cytotoxic effects, while the vehicle control (e.g., DMSO) ensures that the solvent used to dissolve the test compound does not interfere with cell viability. Comparing results against a non-malignant cell line provides a crucial, preliminary assessment of selective toxicity.[10]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, HeLa) and a non-malignant control cell line in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the thiophene carboxylate derivative in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.5%). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities capable of combating resistant bacterial and fungal strains.[11] Thiophene derivatives, including carboxylates, have demonstrated significant potential as antimicrobial agents.[12][13]

Mechanisms of Action

The antimicrobial action of thiophene derivatives often involves the disruption of essential cellular structures and processes in pathogens. One key mechanism is the permeabilization of the bacterial cell membrane. This disruption of the membrane's integrity leads to the leakage of intracellular components and ultimately cell death.[14] Molecular docking studies suggest that these compounds may bind to and inhibit the function of outer membrane proteins (OMPs), which are crucial for nutrient uptake and maintaining structural integrity in Gram-negative bacteria.[13]

dot graph "Antimicrobial_Workflow" { layout=dot; rankdir=TB; size="7.6,5"; graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=10, shape=box, style=rounded]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Synthesized Thiophene\nCarboxylate Derivative", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MIC_Assay [label="Broth Microdilution\n(MIC Determination)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MBC_Assay [label="Subculturing for MBC\n(Bactericidal vs. Bacteriostatic)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; TimeKill [label="Time-Kill Curve Assay", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action Studies\n(e.g., Membrane Permeability)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead [label="Lead Candidate", shape=octagon, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> MIC_Assay [label=" Initial Screen"]; MIC_Assay -> MBC_Assay [label=" Potent Hits"]; MBC_Assay -> TimeKill [label=" Bactericidal Hits"]; TimeKill -> Mechanism; Mechanism -> Lead; } caption: "Screening workflow for novel antimicrobial thiophene derivatives."

Data Presentation: Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the standard metric for antimicrobial activity, defined as the lowest concentration of a compound that prevents visible microbial growth.[15]

| Compound Class | Organism | MIC Range (µg/mL) | Reference |

| Thiophene-2-Carboxylic Acid Thioureides | Bacillus subtilis | 7.8 - 125 | [11] |

| Thiophene-2-Carboxylic Acid Thioureides | Gram-negative clinical strains | 31.25 - 250 | [11] |

| Thiophene-Based Heterocycles | Clostridium difficile | 2 - 4 | [16] |

| Thiophene Derivatives (4, 5, 8) | Colistin-Resistant A. baumannii | MIC50: 16 - 32 (mg/L) | [14] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC of a novel antimicrobial agent in a liquid medium.[15]

Causality and Self-Validation: This protocol's integrity hinges on proper controls. The positive control (bacteria without compound) must show robust growth, confirming the viability of the inoculum and suitability of the medium.[17] The negative control (medium only) must remain clear, ensuring the sterility of the process. A standard antibiotic (e.g., Gentamicin) is included as a reference to benchmark the potency of the test compound and ensure the bacterial strain is not inherently resistant to common antibiotics.[12]

Methodology:

-

Inoculum Preparation: Culture the target microbial strain (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth, MHB).[17] Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[15]

-

Compound Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the thiophene carboxylate derivative in the broth medium. Start with a high concentration and dilute across the plate, leaving wells for controls.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. The final volume in each well is typically 200 µL.

-

Control Wells:

-

Positive Control: Well containing inoculum and broth, but no test compound.

-

Negative Control: Well containing only sterile broth.

-

Reference Control: Wells containing a serial dilution of a standard antibiotic.

-

-

Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[15]

-

Result Determination: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[15] Results can also be read quantitatively using a plate reader to measure optical density (OD) at 600 nm.[17]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide array of diseases, from arthritis to cardiovascular disorders.[18] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be limited by side effects.[18] Thiophene derivatives, such as the commercial drug Tiaprofenic acid, represent an important class of anti-inflammatory agents.[19][20]

Mechanisms of Action

A primary mechanism for the anti-inflammatory action of many thiophene derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[19] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[21] By selectively inhibiting COX-2, which is upregulated at sites of inflammation, these compounds can reduce prostaglandin production without significantly affecting the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa.[21][22] Other mechanisms include the reduction of pro-inflammatory cytokine expression, such as TNF-α and IL-6.[19]

Data Presentation: COX-2 Inhibition

The inhibitory potential against COX-2 is typically expressed as an IC50 value.

| Compound Class | Assay Type | IC50 Value | Reference |

| Tetrasubstituted Thiophene (4c) | In vivo Paw Edema | 71% protection @ 10 mg/kg | [18] |

| Tetrasubstituted Thiophene (4c) | In vitro NO Scavenging | 31.59 µg/mL | [18] |

| Thiophene Derivatives (9, 10) | In vitro Cytokine Inhibition | Active at 2 nM | [19] |

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This in vitro assay provides a rapid and sensitive method for screening compounds for their ability to inhibit COX-2 activity.[21]

Causality and Self-Validation: The assay's validity is established through multiple controls. The "Enzyme Control" (or "100% Initial Activity") contains the enzyme and substrate but no inhibitor, defining the maximum reaction rate.[23] The "Background Control" lacks the enzyme, accounting for any non-enzymatic signal. A known COX-2 inhibitor, such as Celecoxib, is used as a positive control to confirm the assay is responsive to inhibition.[21] Testing inhibitors in a dose-response format allows for the calculation of a robust IC50 value.

Methodology:

-

Reagent Preparation: Prepare all kit components as per the manufacturer's instructions.[22] This includes reconstituting the human recombinant COX-2 enzyme and preparing the assay buffer, probe, cofactor, and substrate (arachidonic acid).[21] Keep the enzyme on ice.

-

Plate Setup: In a 96-well opaque plate suitable for fluorescence, designate wells for the enzyme control, inhibitor control (Celecoxib), and various concentrations of the test thiophene derivative.

-

Inhibitor Addition: Add 10 µL of the diluted test inhibitor or the appropriate control (e.g., Celecoxib, or assay buffer for the enzyme control) to the designated wells.

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control.

-

Pre-incubation: Incubate the plate for approximately 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.[23]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Signal Detection: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes using a fluorescence plate reader. The rate of increase in fluorescence is proportional to COX-2 activity.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition versus the log of the inhibitor concentration to calculate the IC50 value.

Conclusion

Thiophene carboxylate derivatives represent a profoundly versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy across anticancer, antimicrobial, and anti-inflammatory domains underscores their therapeutic potential. The successful advancement of these compounds from bench to bedside, however, relies on the rigorous and systematic application of validated experimental protocols. By understanding the underlying mechanisms of action and employing robust, well-controlled assays as detailed in this guide, researchers can effectively identify and optimize the next generation of thiophene-based therapeutics.

References

-

Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. Retrieved from [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. Retrieved from [Link]

-

Therapeutic importance of synthetic thiophene. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science. Retrieved from [Link]

-

Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. Retrieved from [Link]

-

Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (n.d.). ResearchGate. Retrieved from [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. (2022). An-Najah Staff. Retrieved from [Link]

-

Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. Retrieved from [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

-

Guidelines for clinical evaluation of anti-cancer drugs. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. Retrieved from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). National Institutes of Health. Retrieved from [Link]

-

Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Chemistry Central Journal. Retrieved from [Link]

-

Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Retrieved from [Link]

-

Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). National Institutes of Health. Retrieved from [Link]

-

Experimental Evaluation of Anticancer Efficiency and Acute Toxicity of Anthrafuran for Oral Administration. (2020). MDPI. Retrieved from [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. Retrieved from [Link]

-

Novel thiophene derivatives as Anti-inflammatory agents. (2016). Journal of Pharmaceutical Science and Bioscientific Research. Retrieved from [Link]

-

Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. (n.d.). Journal of Cardiovascular Disease Research. Retrieved from [Link]

-

3.4. Minimum Inhibitory Concentration (MIC) of Antibiotics. (n.d.). Bio-protocol. Retrieved from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (n.d.). Taylor & Francis. Retrieved from [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). PubMed Central. Retrieved from [Link]

-

MIC & Etest. (n.d.). IACLD. Retrieved from [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. staff.najah.edu [staff.najah.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 14. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. assaygenie.com [assaygenie.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Formation Mechanism of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of methyl 3-hydroxy-5-phenylthiophene-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The core of this synthesis is the robust and versatile Fiesselmann thiophene synthesis. This document elucidates the intricate, step-by-step mechanistic pathway, offering field-proven insights into the causality behind experimental choices. Detailed experimental protocols, quantitative data, and authoritative references are provided to ensure scientific integrity and reproducibility. Visual diagrams generated using DOT language are included to facilitate a deeper understanding of the molecular transformations.

Introduction: The Significance of the 3-Hydroxythiophene Scaffold

The 3-hydroxythiophene moiety is a privileged scaffold in drug discovery and materials science. Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable component in the design of bioactive molecules. Specifically, derivatives of 3-hydroxythiophene-2-carboxylates have demonstrated a wide range of pharmacological activities, serving as precursors to potent kinase inhibitors, anti-inflammatory agents, and antifungal compounds. A thorough understanding of their formation mechanism is paramount for the rational design and efficient synthesis of novel therapeutic agents.

The primary and most effective route to substituted 3-hydroxythiophene-2-carboxylates is the Fiesselmann thiophene synthesis .[1] This elegant reaction involves the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative in the presence of a base. This guide will focus on the specific formation of methyl 3-hydroxy-5-phenylthiophene-2-carboxylate from methyl phenylpropiolate and methyl thioglycolate.

The Core Mechanism: A Step-wise Elucidation of the Fiesselmann Thiophene Synthesis

The formation of methyl 3-hydroxy-5-phenylthiophene-2-carboxylate via the Fiesselmann synthesis is a cascade of classical organic reactions, each playing a critical role in the construction of the thiophene ring. The overall mechanism can be dissected into four key stages:

-

Initial Michael Addition: The reaction is initiated by the deprotonation of methyl thioglycolate by a suitable base, forming a thiolate anion. This potent nucleophile then undergoes a 1,4-conjugate addition (Michael addition) to the electron-deficient triple bond of methyl phenylpropiolate.

-

Second Conjugate Addition and Thioacetal Formation: The resulting enolate intermediate can then be protonated. Subsequently, a second molecule of deprotonated methyl thioglycolate attacks the β-carbon of the α,β-unsaturated ester intermediate. This second conjugate addition leads to the formation of a key thioacetal intermediate.

-

Intramolecular Dieckmann Condensation: With the application of a stronger base, a proton is abstracted from the carbon atom situated between the two sulfur atoms. The resulting carbanion then acts as a nucleophile in an intramolecular cyclization, attacking one of the ester carbonyl groups. This ring-closing step is a classic Dieckmann condensation, which results in the formation of a five-membered ring and the expulsion of a methoxide anion.

-

Elimination and Tautomerization: The cyclic intermediate readily eliminates a molecule of methyl thioglycolate, a process driven by the formation of a conjugated system. The resulting keto-thiophene then undergoes tautomerization to the more stable enol form, yielding the final aromatic product, methyl 3-hydroxy-5-phenylthiophene-2-carboxylate. The aromaticity of the thiophene ring is a significant thermodynamic driving force for this final step.[2]

Mechanistic Pathway Diagram

Caption: A logical workflow of the Fiesselmann synthesis.

Experimental Protocol: A Validated Methodology

The following protocol is a representative procedure for the synthesis of methyl 3-hydroxy-5-phenylthiophene-2-carboxylate, adapted from established methodologies for Fiesselmann-type reactions.

Materials:

-

Methyl phenylpropiolate

-

Methyl thioglycolate

-

Sodium methoxide (NaOMe) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a magnetic stir bar.

-

Reagent Addition: To the flask, add anhydrous solvent (e.g., methanol or THF). Dissolve methyl phenylpropiolate (1.0 equivalent) in the solvent.

-

Base and Nucleophile: In a separate flask, prepare a solution of the base (e.g., sodium methoxide, 1.1 equivalents) in the same anhydrous solvent. To this basic solution, slowly add methyl thioglycolate (2.2 equivalents) at room temperature. Stir for 15-30 minutes to ensure complete formation of the thiolate.

-

Reaction Execution: Slowly add the solution of the thiolate to the solution of methyl phenylpropiolate. The reaction is typically exothermic. Maintain the temperature as needed (e.g., with an ice bath for initial addition, followed by stirring at room temperature or gentle reflux).

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench by adding 1 M HCl until the solution is acidic (pH ~ 5-6).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure methyl 3-hydroxy-5-phenylthiophene-2-carboxylate.

Data Presentation: Causality in Experimental Choices

The choice of base and solvent can significantly impact the yield and purity of the final product. The following table summarizes typical conditions and outcomes for the Fiesselmann synthesis of related 3-hydroxythiophenes.

| Starting Alkyne | Starting Thiol | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Methyl Phenylpropiolate | Methyl Thioglycolate | NaOMe | MeOH | RT to Reflux | 60-75 | [3] |

| Dimethyl Acetylenedicarboxylate | Methyl Thioglycolate | Piperidine | Dioxane | Reflux | 85 | [3] |

| Ethyl Phenylpropiolate | Ethyl Thioglycolate | NaOEt | EtOH | RT | 70 | [3] |

| Methyl 3-chlorothiophene-2-carboxylate | Methyl Thioglycolate | t-BuOK | THF | RT | 41-78 | [4] |

Insights into Experimental Choices:

-

Base Selection: A moderately strong base like sodium methoxide is typically sufficient to deprotonate methyl thioglycolate and catalyze the initial Michael additions. A stronger base, such as potassium tert-butoxide, can facilitate the Dieckmann condensation more effectively, particularly with less reactive substrates.[4]

-

Solvent System: Protic solvents like methanol can participate in proton transfer steps, which can be beneficial for the initial Michael addition. Aprotic solvents like THF are often preferred for the Dieckmann condensation to avoid side reactions of the strong base with the solvent.[4]

-

Stoichiometry: An excess of the thioglycolate derivative is often used to ensure the complete formation of the thioacetal intermediate, driving the equilibrium towards the desired product.

Conclusion and Future Directions

The Fiesselmann thiophene synthesis remains a cornerstone of heterocyclic chemistry, providing a reliable and versatile method for the construction of highly functionalized 3-hydroxythiophenes. This guide has provided a detailed mechanistic framework and practical experimental guidance for the synthesis of methyl 3-hydroxy-5-phenylthiophene-2-carboxylate. The understanding of this mechanism allows for the rational modification of reaction conditions to optimize yields and to synthesize a diverse library of thiophene derivatives for applications in drug discovery and materials science. Future research may focus on the development of catalytic and enantioselective variants of the Fiesselmann synthesis to access chiral thiophene-containing molecules with enhanced biological activity.

References

-

Fiesselmann, H.; Schipprak, P. Über Oxythiophencarbonsäureester, I. Mitteil.: Über die Anlagerung von Thioglykolsäureester an Fumarsäure-, Maleinsäure- und Acetylendicarbonsäureester. Chemische Berichte1954 , 87 (6), 835–841. [Link]

-

Fiesselmann, H.; Thoma, F. Über Hydroxythiophencarbonsäureester, VI. Mitteil.: Darstellung von 3-Hydroxy-thiophencarbonsäure-(2)-estern aus β-Ketosäureestern. Chemische Berichte1956 , 89 (8), 1907–1912. [Link]

-

Mishra, R.; et al. Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica2011 , 3 (4), 38-54. [Link]

-

Wikipedia. Fiesselmann thiophene synthesis. [Link]

-

Chemistry LibreTexts. Dieckmann Condensation. [Link]

-

Demina, N. S.; et al. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry2019 , 15, 2686–2693. [Link]

-

Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006. [Link]

-

Gronowitz, S. Thiophene and Its Derivatives. In The Chemistry of Heterocyclic Compounds; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 1985; Vol. 44, Part 1. [Link]

-

Nicolaou, K. C.; et al. A Novel Designed Molecule with DNA-Cleaving Properties and Antitumor Activity. Angewandte Chemie International Edition in English1990 , 29 (9), 1064-1067. [Link]

-

Redman, A. M.; et al. p38 kinase inhibitors for the treatment of arthritis and osteoporosis: thienyl, furyl, and pyrrolyl ureas. Bioorganic & Medicinal Chemistry Letters2001 , 11 (1), 9-12. [Link]

-

Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

-

Showalter, H. D. H.; et al. Tyrosine Kinase Inhibitors. 16. 6,5,6-Tricyclic Benzothieno[3,2-d]pyrimidines and Pyrimido[5,4-b]- and -[4,5-b]indoles as Potent Inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry1999 , 42 (26), 5464–5474. [Link]

-

Ram, V. J.; Goel, A.; Shukla, P. K.; Kapil, A. Synthesis of thiophenes and thieno[3,2-c]pyran-4-ones as antileishmanial and antifungal agents. Bioorganic & Medicinal Chemistry Letters1997 , 7 (24), 3101-3106. [Link]

-

Demina, N. S.; Kazin, N. A.; Rasputin, N. A.; Irgashev, R. A.; Rusinov, G. L.; Chupakhin, O. N. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry2019 , 15, 2686-2693. [Link]

Sources

Substituted 3-Hydroxythiophene-2-Carboxylates: A Technical Guide to Synthesis, Reactivity, and Scaffold Utility

Executive Summary: The "Masked" Scaffold

Substituted 3-hydroxythiophene-2-carboxylates represent a privileged scaffold in medicinal chemistry, functioning as bioisosteres of salicylates and anthranilates. Unlike their benzene counterparts, these thiophene derivatives possess a unique electronic profile driven by the sulfur atom's lone pairs and the high polarizability of the aromatic ring.

This guide provides a rigorous technical analysis of this chemical class, moving beyond basic descriptions to explore the causality of their synthesis , the nuances of their tautomeric stability , and their divergent reactivity in constructing fused heterocycles like thieno[3,2-b]thiophenes and thieno[2,3-d]pyrimidines.

Structural Dynamics: Tautomerism and Stability

The reactivity of 3-hydroxythiophene-2-carboxylates is governed by a delicate keto-enol equilibrium. While they are formally "hydroxy" compounds (enol form), they can tautomerize to the thiophen-3(2H)-one species (keto form).

-

The Enol Driver: In the 2-carboxylate derivatives, the enol form is significantly stabilized by an intramolecular hydrogen bond between the C3-hydroxyl proton and the carbonyl oxygen of the C2-ester. This creates a pseudo-six-membered ring, locking the molecule in the hydroxy form in non-polar solvents.

-

The Keto Driver: In polar protic solvents or under basic conditions, the equilibrium can shift, exposing the C2 position to electrophilic attack (if decarboxylated) or facilitating nucleophilic attack at the C3 carbonyl.

Practical Implication: When performing O-alkylation (e.g., Williamson ether synthesis), the choice of base is critical. Hard bases (e.g., K₂CO₃ in DMF) favor the enolate, locking the aromatic thiophene character and promoting O-alkylation over C-alkylation.

Core Synthesis: The Fiesselmann Strategy

The most robust route to this scaffold is the Fiesselmann Thiophene Synthesis . This method is superior to the Gewald reaction for hydroxy (vs. amino) derivatives because it specifically targets the 3-hydroxy-2-carboxylate motif using thioglycolates.

Mechanism of Action

The reaction typically involves the condensation of alkyl thioglycolates with

-

Michael Addition: The thioglycolate anion (generated by alkoxide base) attacks the

-carbon of the alkynoate. -

Dieckmann-type Cyclization: The resulting carbanion attacks the ester carbonyl of the thioglycolate moiety.

-

Elimination: Loss of alkoxide yields the keto-thiophene.

-

Tautomerization: Rapid shift to the aromatic 3-hydroxythiophene driven by resonance and H-bonding.

Visualization: The Fiesselmann Pathway

Figure 1: Mechanistic flow of the Fiesselmann Thiophene Synthesis.

Experimental Protocol: Synthesis of Methyl 3-Hydroxythiophene-2-Carboxylate

This protocol is validated for reproducibility and scalability. It avoids common pitfalls like moisture contamination which hydrolyzes the ester.

Reagents:

-

Methyl thioglycolate (1.0 eq)

-

Methyl propiolate (1.0 eq)

-

Sodium methoxide (NaOMe), 25% wt in methanol (1.1 eq)

-

Solvent: Anhydrous Methanol

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet. Cool to 0°C in an ice bath.

-

Base Addition: Charge the flask with anhydrous methanol (50 mL) and add the NaOMe solution dropwise.

-

Thiolate Formation: Add methyl thioglycolate (10 mmol) dropwise over 15 minutes. Stir for 20 minutes at 0°C to generate the sodium thiolate species. Observation: Solution may turn slightly yellow.

-

Cyclization: Add methyl propiolate (10 mmol) dropwise. The reaction is exothermic; control addition rate to maintain temp < 5°C.

-

Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (65°C) for 3 hours. Causality: Heat is required to drive the elimination of methanol and aromatize the ring.

-

Quench & Workup: Cool to room temperature. Pour the mixture into ice-cold 1M HCl (50 mL) to protonate the thiophenolate/enolate. Extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Hexanes/EtOAc to yield off-white crystals.

Validation Criteria:

-

¹H NMR (CDCl₃): Look for the characteristic singlet at

~9-10 ppm (OH, exchangeable) and the thiophene ring protons (doublets at -

Yield: Expected range 65-80%.

Reactivity & Scaffold Hopping

The 3-hydroxythiophene-2-carboxylate is a "divergent intermediate." It can be steered toward three distinct bioactive classes.[1]

Pathway A: Thieno[3,2-b]thiophenes

By reacting the 3-hydroxy group with a second equivalent of thioglycolate (often requiring a leaving group at the 4-position or oxidative coupling), one can fuse a second sulfur ring. This is critical for organic electronics and high-affinity kinase inhibitors.

Pathway B: Thieno[3,2-c]pyran-4-ones

Reaction with electrophilic alkynes or carbonyls allows for annulation at the oxygen and the C4 position. These bicyclic lactones are isosteres of coumarins.

Pathway C: Thieno[2,3-d]pyrimidines

While aminothiophenes are the direct precursors, the hydroxy variants are converted to thienopyrimidines via:

-

Conversion of OH to Cl (using POCl₃).

-

SNAr displacement with amines.

-

Cyclization with formamide or urea.

Visualization: Divergent Synthesis Map

Figure 2: Divergent synthetic utility of the 3-hydroxythiophene scaffold.

Quantitative Data: Substituent Effects on Biological Activity[2]

The following table summarizes Structure-Activity Relationship (SAR) trends for 3-substituted thiophene-2-carboxylates in the context of antibacterial and antioxidant activity, based on recent literature [5, 7].

| Substituent (C3 Position) | Electronic Effect | Antibacterial Potency (vs. S. aureus) | Antioxidant Activity (ABTS Assay) | Mechanism Note |

| -OH (Hydroxy) | Electron Donating (+M) | Moderate (Zone: 10-17 mm) | Moderate (28-55%) | Radical scavenging via phenolic H |

| -NH₂ (Amino) | Strong Donor (+M) | High (Zone: 20 mm) | High (46-62%) | Enhanced H-bonding capability |

| -CH₃ (Methyl) | Weak Donor (+I) | Low/Inactive | Low (<23%) | Lacks H-bond donor capability |

| -OCH₃ (Methoxy) | Donor (+M) | Moderate-High | Low | Caps the radical scavenging site |

Data Interpretation: While the amino derivative often shows higher potency due to basicity, the hydroxy derivative is essential for applications requiring an acidic proton (pKa ~7-8) or a hydrogen bond donor/acceptor pair for active site binding (e.g., in VEGFR-2 pockets).

References

-

Fiesselmann Thiophene Synthesis. Wikipedia. (Accessed 2023).[1][2] A fundamental name reaction for generating 3-hydroxy-2-thiophenecarboxylic acid derivatives.[2] Link

-

Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives. Beilstein Journal of Organic Chemistry, 2019. Detailed protocol on using Fiesselmann synthesis for fused systems. Link

-

Methyl 3-hydroxythiophene-2-carboxylate Product Data. Sigma-Aldrich. Physical properties and commercial availability.[3] Link

-

Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines. Molecules, 2020. Discusses the conversion of thiophene carboxylates to bioactive fused pyrimidines. Link

-

Synthesis, DFT investigations, antioxidant, antibacterial activity of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 2023.[1] Comparative SAR of hydroxy vs. amino vs. methyl derivatives. Link

-

Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry, 2021. Application of the scaffold in cancer therapy. Link

-

Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial Activities. Synthetic Communications, 2021. Further evidence of the hydroxy-thiophene pharmacophore. Link

Sources

The Fiesselmann Thiophene Synthesis: From Mechanistic Origins to Medicinal Chemistry Applications

[1][2]

Executive Summary

The Fiesselmann thiophene synthesis is a cornerstone methodology for constructing substituted thiophenes, specifically 3-hydroxy-2-thiophenecarboxylates .[1] Unlike the Paal-Knorr (1,4-dicarbonyl) or Gewald (elemental sulfur/nitrile) syntheses, the Fiesselmann approach uniquely leverages the condensation of

This guide analyzes the reaction's evolution from Hans Fiesselmann's mid-20th-century discovery to its modern role in generating pharmacophores for EGFR inhibitors and DNA-cleaving agents. It provides a validated mechanistic framework, experimental protocols, and strategic insights for medicinal chemists.

Historical Genesis: The Fiesselmann Era

Hans Fiesselmann (University of Erlangen-Nuremberg) formalized this synthesis in the 1950s, publishing a series of seminal papers in Chemische Berichte. While Woodward (1946) had previously reported thiophene-like condensations, Fiesselmann rigorously defined the conditions required to convert acetylenic esters and thioglycolates into fully aromatic 3-hydroxythiophenes.

-

Original Scope: Reaction of dimethyl acetylenedicarboxylate (DMAD) or methyl propiolate with methyl thioglycolate.

-

Key Insight: Fiesselmann recognized that the reaction proceeds through a stepwise Michael addition followed by a Dieckmann condensation, rather than a concerted cycloaddition. This insight allowed for the expansion of the substrate scope to include

-dihalo esters and

Mechanistic Deep Dive

The reaction is an anionic cascade sequence. Understanding the specific order of bond formation is critical for troubleshooting low yields or regioselectivity issues.

The 5-Step Anionic Cascade

-

Thiolate Formation: Base-mediated deprotonation of the thioglycolate (

-mercaptoacetate). -

Michael Addition: The thiolate attacks the

-carbon of the electron-deficient alkyne (acetylenic ester). -

E-Z Isomerization: The resulting vinyl sulfide intermediate must adopt the correct geometry for cyclization.

-

Dieckmann Condensation: An intramolecular Claisen-type condensation occurs where the methylene enolate attacks the ester carbonyl of the alkyne-derived moiety.

-

Aromatization: Tautomerization of the cyclic keto-ester yields the stable 3-hydroxythiophene.

Visualization: Molecular Pathway

The following diagram illustrates the critical flow of intermediates.

Figure 1: The sequential anionic cascade of the Fiesselmann synthesis.

Strategic Utility in Drug Discovery

The 3-hydroxythiophene moiety is not merely a structural spacer; it is a "privileged scaffold" in medicinal chemistry.

Bioisosterism and Reactivity[5]

-

Hydrogen Bonding: The 3-hydroxyl group acts as a hydrogen bond donor/acceptor, mimicking phenol or 3-hydroxypyridine motifs in kinase inhibitors.

-

Derivatization Potential: The adjacent 2-carboxylate and 3-hydroxy groups allow for rapid annulation to form thienopyrimidines (e.g., Olmutinib analogs) or thienopyridines .

Comparative Analysis: Fiesselmann vs. Alternatives

When designing a synthesis, selecting the correct method is crucial.[2]

| Feature | Fiesselmann Synthesis | Gewald Synthesis | Paal-Knorr Synthesis |

| Starting Materials | Acetylenic esters + Thioglycolates | Ketone/Aldehyde + Elemental Sulfur + Nitrile | 1,4-Dicarbonyls + Sulfur Source ( |

| Key Product | 3-Hydroxy-2-thiophenecarboxylates | 2-Aminothiophenes | Alkyl/Aryl Thiophenes |

| Regiocontrol | High (Controlled by Michael acceptor) | Moderate (Depends on ketone enolization) | High (Symmetrical) / Low (Unsymmetrical) |

| Primary Utility | Scaffold functionalization (OH/COOR) | Library generation (Amino group) | Simple core construction |

Experimental Protocols

A. The Classical Protocol (NaOEt/EtOH)

Based on Fiesselmann's original optimization.

Reagents:

-

Ethyl phenylpropiolate (1.0 equiv)

-

Ethyl thioglycolate (1.1 equiv)

-

Sodium ethoxide (2.0 equiv)

-

Absolute Ethanol (0.5 M concentration)

Procedure:

-

Preparation of Base: Dissolve sodium metal in absolute ethanol under

atmosphere to generate fresh NaOEt. -

Addition: Add ethyl thioglycolate dropwise at 0°C. Stir for 15 minutes to ensure thiolate formation.

-

Condensation: Add ethyl phenylpropiolate dropwise. The solution often turns deep red/orange.

-

Cyclization: Warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (disappearance of alkyne).

-

Workup: Cool to room temperature. Pour into ice-cold dilute HCl (pH ~2). The product often precipitates as a solid.

-

Purification: Filter and recrystallize from ethanol/water.

B. Modern "Green" Modification (Microwave/Solvent-Free)

Adapted from recent literature (e.g., synthetic strategies for thienopyrimidines).

Reagents:

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Methyl thioglycolate

-

Piperidine (Catalytic, 10 mol%)

-

Solvent: None (Neat) or Ethanol

Procedure:

-

Mix DMAD and methyl thioglycolate in a microwave vial.

-

Add piperidine.

-

Irradiate at 100°C for 10–20 minutes.

-

Cool and triturate with cold ethanol to isolate the crystalline product.

Decision Logic for Synthesis Planning

Use the following logic tree to determine if the Fiesselmann method fits your target molecule.

Figure 2: Strategic decision tree for selecting thiophene synthesis methodologies.

Troubleshooting & Optimization

-

Problem: Low Yield / Tarry Residue.

-

Cause: Polymerization of the acetylenic ester or oxidation of the thiolate.

-

Solution: Perform the reaction under strict inert atmosphere (

/Ar). Add the alkyne slowly to the thiolate (inverse addition) to prevent alkyne self-condensation.

-

-

Problem: Incomplete Cyclization (Intermediate Isolation).

-

Cause: Base is too weak or reaction temperature too low.

-

Solution: Ensure at least 2 equivalents of base are used (one for thiolate, one for the Dieckmann step). Switch from piperidine to NaOEt or KOtBu if using the catalytic method fails.

-

-

Problem: Regioselectivity Issues (with unsymmetrical alkynes).

-

Insight: The thiolate attacks the

-carbon relative to the most electron-withdrawing group. If the alkyne has two esters (e.g., DMAD), regioselectivity is not an issue. If using a propiolate, the attack is exclusively at the

-

References

-

Fiesselmann, H., & Schipprak, P. (1954).[3] Über Oxythiophen-carbonsäureester, I. Mitteil.: Synthese und Reaktionen von 3-Oxy-thiophen-carbonsäure-(2)-estern. Chemische Berichte, 87(6), 835–841.[3] Link

-

Fiesselmann, H., Schipprak, P., & Zeitler, L. (1954).[3] Über Oxythiophen-carbonsäureester, II. Mitteil.: Synthese und Reaktionen von 3-Oxy-thiophen-carbonsäure-(2)-estern. Chemische Berichte, 87(6), 841–848.[3] Link

-

Woodward, R. B., & Eastman, R. H. (1946). The Reaction of Thioglycolic Acid with α,β-Unsaturated Esters. Journal of the American Chemical Society, 68(11), 2229–2235. Link

-

Donoso, R., de Urries, P. J., & Lissavetzky, J. (1992).[4] Synthesis of [b]-Condensed Alkyl 3-Hydroxythiophene-2-carboxylates. Synthesis, 1992(6), 526-528. Link

-

Sutherland, H. S., et al. (2011). Synthesis and biological evaluation of 2-amino-3-acyl-thiophenes as allosteric enhancers of the A1 adenosine receptor. Bioorganic & Medicinal Chemistry, 19(3), 1105-1113. Link

-

Li, Y., et al. (2014).[5] Efficient Phosphine-Free Direct C-H Arylation of Thiophenes. The Journal of Organic Chemistry, 79(6), 2890–2897. Link

Technical Guide: Navigating the Reactivity of the Hydroxyl Group in 3-Hydroxythiophenes

Executive Summary

3-Hydroxythiophene represents a deceptive challenge in heterocyclic chemistry. Unlike phenols, which it superficially resembles, 3-hydroxythiophene is not a static aromatic alcohol. It exists in a dynamic keto-enol equilibrium with thiophen-3(2H)-one , a feature that dictates its entire reactivity profile.

For drug development professionals, this duality is both a liability and an asset. The "hydroxyl" group is a gateway to bioisosteric ethers and cross-coupling partners, but only if the inherent instability of the parent ring and the competition between O- and C-alkylation are managed. This guide synthesizes the mechanistic principles of this tautomerism with practical, field-proven protocols for functionalization.

Part 1: The Tautomeric Challenge

The fundamental barrier to working with 3-hydroxythiophenes is the keto-enol tautomerism . In the gas phase and non-polar solvents, the keto form (thiophen-3(2H)-one) is often thermodynamically favored, disrupting the aromaticity of the thiophene ring.

Mechanistic Insight: The "Phantom" Phenol

While the enol form restores aromaticity, the energy gain is less significant than in benzene systems (resonance energy of thiophene is ~29 kcal/mol vs. 36 kcal/mol for benzene). Consequently, the equilibrium is easily shifted by solvent polarity and substituents.

-

Unsubstituted 3-hydroxythiophene: Extremely unstable. It rapidly dimerizes or polymerizes due to the reactive nature of the keto-form's

-methylene group. -

Stabilized Derivatives: Most synthetic workflows utilize electron-withdrawing groups (EWGs) at the C2 position (e.g., methyl 3-hydroxythiophene-2-carboxylate ) to stabilize the enol form via intramolecular hydrogen bonding and resonance.

Visualization: Tautomerism & Reactivity Map

The following diagram illustrates the equilibrium and the divergent reactive pathways available to the system.

Figure 1: The central equilibrium dictates the fate of the reaction. Accessing the stable O-functionalized product requires "trapping" the enol form before the keto form engages in C-alkylation or degradation.

Part 2: Controlling Selectivity (O- vs. C-Alkylation)

The most common failure mode in 3-hydroxythiophene chemistry is unintentional C-alkylation at the C2 position. This is governed by Hard-Soft Acid-Base (HSAB) Theory .

The Rules of Engagement

| Variable | O-Alkylation (Desired for Ethers) | C-Alkylation (Side Reaction) |

| Reactive Species | Enolate Oxygen (Hard Nucleophile) | C2 Carbon (Soft Nucleophile) |

| Electrophile | Hard (High charge density). Ex: Alkyl Sulfonates, Acyl Chlorides. | Soft (Polarizable). Ex: Alkyl Iodides, Allyl Bromides. |